[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Description
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile (CAS: 851208-00-9) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-methylphenyl (o-tolyl) group and at the 5-position with an acetonitrile moiety. Its molecular formula is C₁₁H₉N₃O (calculated), though discrepancies in reported data suggest a possible molecular weight of ~215.23 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-8-4-2-3-5-9(8)11-13-10(6-7-12)15-14-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZIPKXZASMDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent such as iodine or bromine to yield the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including antibacterial and antifungal properties. The incorporation of the 2-methylphenyl group enhances these effects, making [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile a candidate for drug development.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of various oxadiazole derivatives. It was found that derivatives similar to this compound demonstrated potent activity against Gram-positive bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis.
Material Science
The compound's unique structure allows it to be utilized in developing advanced materials. Its thermal stability and ability to form strong intermolecular interactions make it suitable for applications in polymer science and coatings.
Case Study: Polymer Blends
Research on polymer blends incorporating oxadiazole derivatives showed improved thermal and mechanical properties. Specifically, blends with this compound exhibited enhanced tensile strength and thermal resistance compared to traditional polymers.
Analytical Chemistry
This compound is also used as a reagent in analytical chemistry for detecting various analytes due to its fluorescence properties.
Case Study: Fluorescent Sensing
In a study on fluorescent sensors, the compound was employed to detect metal ions in solution. The results indicated that it could selectively bind to specific ions, leading to significant changes in fluorescence intensity, which can be quantitatively measured.
Data Tables
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antibacterial | Journal of Medicinal Chemistry |
| Oxadiazole Derivative A | Antifungal | European Journal of Medicinal Chemistry |
| Oxadiazole Derivative B | Antiviral | Bioorganic & Medicinal Chemistry |
Mechanism of Action
The mechanism by which [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Substituent Variations
The 1,2,4-oxadiazole scaffold is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Selected Oxadiazole-Acetonitrile Derivatives
Key Observations :
- Electronic Effects : The 2-methylphenyl group in the target compound provides moderate electron-donating effects, whereas the difluoromethoxy group in the analog (Table 1, Row 2) introduces electron-withdrawing fluorine atoms, altering reactivity in nucleophilic substitutions .
- Lipophilicity : The isopropyl-substituted analog (Row 4) likely has higher lipophilicity (logP ~1.8) compared to the target compound (predicted logP ~2.3) due to reduced aromaticity .
Physicochemical and Crystallographic Properties
- Solubility : The target compound’s acetonitrile group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, CAS: 103788-65-4) .
- Crystallography : reports a dihedral angle of 80.2° between the oxadiazole and benzotriazole rings in a related compound, whereas the target’s 2-methylphenyl group may induce planar stacking, as seen in o-tolyl derivatives .
Biological Activity
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its structural characteristics, synthesis methods, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of this compound is . The compound features a 1,2,4-oxadiazole ring which is known for its diverse biological activities. The structure can be represented as follows:
- SMILES : CC1=CC=CC=C1C2=NOC(=N2)CC#N
- InChIKey : IVZIPKXZASMDLS-UHFFFAOYSA-N
Synthesis
The synthesis of oxadiazole derivatives typically involves cyclization reactions of hydrazones or hydrazides with carbonyl compounds. Recent studies have utilized microwave-assisted synthesis to enhance yields and reduce reaction times. For instance, the use of dicyclohexyl-carbodiimide (DCC) in the presence of focused microwave irradiation has been reported to yield oxadiazoles with significant efficiency .
Anticancer Activity
The antiproliferative effects of oxadiazoles have been documented against several cancer cell lines. Studies have indicated that certain derivatives can inhibit cell growth significantly at low concentrations.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2b | HCT-116 | 13.62 |
| 2c | PC-3 | 21.74 |
| 8q | SNB-19 | 15.00 |
The cytotoxicity was evaluated using the MTT assay, demonstrating that the presence of specific substituents on the oxadiazole ring significantly influences biological activity .
Case Studies
- Antimicrobial Evaluation : A study evaluated various oxadiazole derivatives for their antimicrobial properties against clinical isolates of bacteria and fungi. The results highlighted that compounds with electron-donating groups displayed superior activity due to enhanced interaction with microbial cell membranes .
- Anticancer Research : Another investigation focused on the synthesis and evaluation of a series of oxadiazole derivatives against cancer cell lines. The study concluded that specific structural modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
Q & A
Q. What are the standard synthetic routes for [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, and which characterization techniques are critical for confirming its structure?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting from nitrile derivatives and hydroxylamine, often under microwave irradiation or catalytic conditions to enhance efficiency . For example, aryl nitriles may react with hydroxylamine derivatives to form the oxadiazole core, followed by functionalization with the 2-methylphenyl group. Critical characterization techniques include:
- 1H/13C NMR spectroscopy to confirm regiochemistry and substituent positions.
- Mass spectrometry (MS) for molecular weight verification.
- Infrared (IR) spectroscopy to identify nitrile (C≡N) and oxadiazole ring absorption bands .
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?
- Methodological Answer : Optimization involves systematic testing of solvents (e.g., DMSO, acetonitrile), temperatures (80–150°C), and catalysts (e.g., K2CO3). For instance, DMSO at 150°C significantly improves radiochemical yield in analogous oxadiazole radiolabeling studies . Purification via recrystallization or HPLC is recommended to isolate the product from byproducts like unreacted nitriles or hydroxylamine adducts .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictory spectroscopic data (e.g., NMR anomalies) encountered during characterization?
- Methodological Answer : Contradictory NMR signals may arise from tautomerism or impurities. Strategies include:
Q. How can computational approaches like molecular docking elucidate the biological interaction mechanisms of this compound?
- Methodological Answer : Molecular docking using software like AutoDock or Schrödinger Suite can model interactions with biological targets (e.g., enzymes, receptors). For oxadiazole derivatives, focus on:
- Hydrogen bonding between the oxadiazole nitrogen and active-site residues.
- π-π stacking of the 2-methylphenyl group with aromatic amino acids.
- Validation via in vitro assays (e.g., enzyme inhibition) to correlate docking scores with experimental IC50 values .
Q. What experimental strategies are effective in determining the crystal structure of this compound, and how does software like SHELX facilitate this process?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Use solvent vapor diffusion (e.g., ethanol/water) to grow high-quality crystals.
- Data collection : Optimize resolution (<1.0 Å) for accurate electron density maps.
- Refinement : SHELXL refines positional parameters and thermal displacement factors, particularly effective for small molecules with heterocyclic rings .
Q. In radiolabeling studies, how can this compound be modified with isotopes like 18F for pharmacokinetic tracking, and what solvent systems enhance radiochemical yield?
- Methodological Answer : Radiolabeling via nucleophilic substitution (e.g., replacing nitro groups with 18F-fluoride). For oxadiazole derivatives:
Q. How do structural modifications (e.g., substituent variations) impact the biological activity of analogous oxadiazole derivatives?
- Methodological Answer : Comparative studies using structure-activity relationship (SAR) models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
